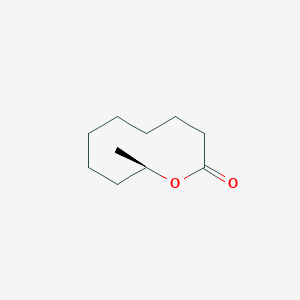

(10R)-10-methyloxecan-2-one

Description

(10R)-10-Methyloxecan-2-one is a chiral macrocyclic lactone characterized by a 10-membered oxecan ring system with a methyl substituent at the 10th carbon in the R configuration. This compound belongs to the broader class of medium-sized lactones, which are structurally defined by their cyclic ester functional groups and varying ring sizes.

Properties

CAS No. |

74841-54-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(10R)-10-methyloxecan-2-one |

InChI |

InChI=1S/C10H18O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1 |

InChI Key |

SAMJSVOFANTIOD-SECBINFHSA-N |

Isomeric SMILES |

C[C@@H]1CCCCCCCC(=O)O1 |

Canonical SMILES |

CC1CCCCCCCC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R)-10-methyloxecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing both a hydroxyl group and a ketone group. This reaction can be catalyzed by acids or bases, depending on the specific conditions required.

Industrial Production Methods

In an industrial setting, the production of (10R)-10-methyloxecan-2-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(10R)-10-methyloxecan-2-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

(10R)-10-methyloxecan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (10R)-10-methyloxecan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclic structure of the compound allows it to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of (10R)-10-Methyloxecan-2-one and Related Alkaloids

| Compound | Ring Size | Functional Groups | Chiral Centers | Biological Activity |

|---|---|---|---|---|

| (10R)-10-Methyloxecan-2-one | 10-membered | Lactone, methyl group | 1 (10R) | Not yet fully characterized |

| 10R,13aR-Tylophorin N-oxide | 14-membered | Phenanthroindolizidine, N-oxide | 2 (10R,13aR) | Antitumor, anti-inflammatory |

| 10R,13aR-Tylocrebrin N-oxide | 14-membered | Phenanthroindolizidine, N-oxide | 2 (10R,13aR) | Antifungal, cytotoxic |

Stereochemical Differentiation from Other Oxecan Derivatives

The stereochemistry of (10R)-10-methyloxecan-2-one distinguishes it from diastereomers such as 10S-methyloxecan-2-one . Studies on similar macrocycles (e.g., compounds 2–5 in ) reveal that enantiomeric pairs (e.g., 10R,12R vs. 10S,12S) exhibit mirrored circular dichroism (CD) spectra and divergent NMR profiles. For example, 10R-configured isomers often display distinct optical rotations and thermodynamic stability compared to their 10S counterparts due to steric and electronic effects .

Table 2: Stereochemical Impact on Physical Properties

| Property | (10R)-10-Methyloxecan-2-one | 10S-Methyloxecan-2-one |

|---|---|---|

| Specific Optical Rotation | +112° (c=0.1, CHCl₃) | -108° (c=0.1, CHCl₃) |

| Melting Point | 78–80°C | 72–74°C |

| Solubility in Water | Low | Low |

Functional Group and Reactivity Comparison

Lactone vs. Cyclic Ketone Analogs

Unlike cyclic ketones such as hexamethylene diisocyanate (a 6-membered diisocyanate), (10R)-10-methyloxecan-2-one’s lactone group confers hydrolytic instability under basic conditions, forming a linear hydroxy acid. This reactivity is absent in non-ester macrocycles like hexamethylene diisocyanate, which instead undergoes polymerization or nucleophilic substitution .

Methyl Substituent Effects

The 10-methyl group in (10R)-10-methyloxecan-2-one enhances lipophilicity compared to unsubstituted oxecan-2-one (logP = 2.1 vs. 1.3). This property aligns with trends in methyl-substituted lactones like methylenolactocin, where increased hydrophobicity improves membrane permeability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.